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Compound of Interest

Compound Name: 4-Fluoro-3-sulfamoylbenzoic acid

Cat. No.: B074119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-sulfamoylbenzoic
acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug

development. This document details its chemical identifiers, physicochemical properties, a

representative synthesis protocol, and its relevance to biological signaling pathways.

Core Identifiers and Physicochemical Properties
4-Fluoro-3-sulfamoylbenzoic acid is a derivative of benzoic acid featuring both a fluorine

atom and a sulfamoyl group. These functional groups impart specific chemical and physical

properties that are of interest in the design of new therapeutic agents. The strategic

incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic

stability, binding affinity, and lipophilicity of drug candidates.[1][2][3]

Table 1: Chemical Identifiers for 4-Fluoro-3-sulfamoylbenzoic acid
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Identifier Type Value

CAS Number 1535-45-1[4]

IUPAC Name 4-fluoro-3-sulfamoylbenzoic acid[4]

Molecular Formula C₇H₆FNO₄S[4]

Molecular Weight 219.19 g/mol [4]

InChI
InChI=1S/C₇H₆FNO₄S/c8-5-2-1-4(7(10)11)3-

6(5)14(9,12)13/h1-3H,(H,10,11)(H₂,9,12,13)[4]

InChIKey NGBMRUQCUCRKQN-UHFFFAOYSA-N[4]

SMILES C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)F[4]

Synonyms
3-(Aminosulfonyl)-4-fluorobenzoic acid, 4-

Fluoro-3-sulfamoyl-benzoic acid[4]

Table 2: Physicochemical Data for 4-Fluoro-3-sulfamoylbenzoic acid and a Related Analog

Property
4-Fluoro-3-
sulfamoylbenzoic acid

4-Chloro-3-
sulfamoylbenzoic acid (for
comparison)

Appearance White to off-white solid

Melting Point 256-258 °C

pKa (Predicted) 3.44 ± 0.10

Synthesis of Sulfamoylbenzoic Acids: An
Experimental Protocol
A common route for the synthesis of halosubstituted 3-sulfamoylbenzoic acids involves a two-

step process: chlorosulfonation of a p-halobenzoic acid followed by amination. The following is

a detailed protocol for the synthesis of the closely related analog, 4-Chloro-3-sulfamoylbenzoic

acid, which serves as a representative procedure.
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Materials:

p-Chlorobenzoic acid

Chlorosulfonic acid

Concentrated ammonia water

Hydrochloric acid (HCl)

Activated carbon

Ice

Procedure:

Chlorosulfonation:

In a suitable reactor, carefully add chlorosulfonic acid.

While stirring, gradually add p-chlorobenzoic acid, ensuring the temperature is maintained

below 40°C.

Upon completion of the addition, the mixture is slowly heated to 130°C and held at this

temperature for several hours.

The reaction mixture is then cooled to room temperature and poured onto an ice-water

mixture to precipitate the 4-chloro-3-(chlorosulfonyl)benzoic acid.

The crude product is filtered and washed with cold water.

Amination:

The dried 4-chloro-3-(chlorosulfonyl)benzoic acid is suspended in concentrated ammonia

water at a temperature below 30°C.

The mixture is stirred for several hours at 30°C.

Decolorization and Precipitation:
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The mixture is heated to 60°C, and activated carbon is added.

After stirring for 30 minutes, the solution is cooled and filtered.

The filtrate is then acidified with hydrochloric acid to a pH of 2 to precipitate the final

product.

The resulting white solid, 4-chloro-3-sulfamoylbenzoic acid, is collected by filtration.

Diagram 1: Synthesis Workflow for 4-Halo-3-sulfamoylbenzoic Acid
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Caption: A generalized workflow for the synthesis of 4-halo-3-sulfamoylbenzoic acids.
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Biological Relevance and Potential Signaling
Pathways
Sulfamoylbenzoic acid derivatives are structurally related to loop diuretics, a class of drugs that

act on the kidneys to increase urine output. These drugs typically function by inhibiting the Na⁺-

K⁺-2Cl⁻ symporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition

leads to a reduction in the reabsorption of these ions and water, resulting in diuresis.

Furthermore, derivatives of sulfamoylbenzoic acids have been investigated as inhibitors of

ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are involved

in purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP. Inhibition of

NTPDases can modulate cellular responses in various pathological conditions, including

thrombosis and inflammation.

Diagram 2: Mechanism of Action of Loop Diuretics
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Caption: Simplified signaling pathway for the diuretic effect of loop diuretic analogs.

Experimental Protocol for Biological Evaluation
The following is a representative protocol for evaluating the inhibitory potential of sulfamoyl

derivatives against NTPDases, based on a malachite green assay.

Materials:

Sulfamoyl derivative compounds

h-NTPDase isoforms (e.g., h-NTPDase1, 2, 3, and 8)

Assay buffer (50 mM Tris-HCl, 5 mM CaCl₂, pH 7.4)
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Substrate (ATP or ADP)

Malachite green reagent

Procedure:

Compound Preparation:

Prepare stock solutions of the sulfamoyl derivatives in a suitable solvent (e.g., DMSO).

Perform serial dilutions to achieve the desired test concentrations.

Enzyme Inhibition Assay:

The assay is performed in a 96-well plate.

Each well contains the assay buffer, the specific h-NTPDase isoform, and the test

compound at a final concentration (e.g., 100 µM for initial screening).

The reaction is initiated by the addition of the substrate (ATP or ADP).

The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

Detection of Phosphate Release:

The enzymatic reaction is stopped, and the amount of inorganic phosphate released from

the hydrolysis of ATP or ADP is quantified using the malachite green reagent.

The absorbance is measured at a specific wavelength (e.g., 630 nm).

Data Analysis:

The percentage of enzyme inhibition is calculated by comparing the absorbance of the

wells containing the test compound to the control wells (without the inhibitor).

For potent inhibitors, IC₅₀ values are determined by testing a range of compound

concentrations and fitting the data to a dose-response curve.
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This in-depth technical guide provides foundational information for researchers and drug

development professionals working with 4-Fluoro-3-sulfamoylbenzoic acid and related

compounds. The provided protocols and diagrams offer a starting point for synthesis, biological

evaluation, and understanding the potential mechanisms of action of this class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b074119?utm_src=pdf-body
https://www.benchchem.com/product/b074119?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/4-Fluorobenzoic_acid
https://pubchem.ncbi.nlm.nih.gov/compound/684842
https://pubchem.ncbi.nlm.nih.gov/compound/684842
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_4_Chloro_3_sulfamoylbenzoic_Acid.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10335114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10335114/
https://www.benchchem.com/product/b074119#4-fluoro-3-sulfamoylbenzoic-acid-cas-number-and-identifiers
https://www.benchchem.com/product/b074119#4-fluoro-3-sulfamoylbenzoic-acid-cas-number-and-identifiers
https://www.benchchem.com/product/b074119#4-fluoro-3-sulfamoylbenzoic-acid-cas-number-and-identifiers
https://www.benchchem.com/product/b074119#4-fluoro-3-sulfamoylbenzoic-acid-cas-number-and-identifiers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b074119?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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